molecular formula C10H18N2O3 B6621216 Methyl 3-(4-Acetylpiperazin-1-yl)propanoate

Methyl 3-(4-Acetylpiperazin-1-yl)propanoate

Cat. No.: B6621216
M. Wt: 214.26 g/mol
InChI Key: YSEIVGHIZVXYBP-UHFFFAOYSA-N
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Description

Methyl 3-(4-Acetylpiperazin-1-yl)propanoate is a piperazine derivative characterized by a propanoate methyl ester backbone and a 4-acetyl-substituted piperazine ring. Piperazine derivatives are widely utilized in medicinal chemistry and materials science due to their versatile reactivity and ability to modulate physicochemical properties. This compound’s acetyl group enhances solubility in polar organic solvents, while the ester moiety improves membrane permeability, making it a valuable intermediate in drug discovery and coordination chemistry (e.g., synthesis of Zn(II) phthalocyanines) .

Properties

IUPAC Name

methyl 3-(4-acetylpiperazin-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-9(13)12-7-5-11(6-8-12)4-3-10(14)15-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEIVGHIZVXYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-(4-Acetylpiperazin-1-yl)propanoate typically involves the reaction of 4-acetylpiperazine with methyl 3-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the bromopropanoate, displacing the bromine atom and forming the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, and a base such as potassium carbonate or sodium hydride is used to facilitate the reaction .

Chemical Reactions Analysis

Methyl 3-(4-Acetylpiperazin-1-yl)propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Therapeutic Applications

1.1 Antidepressant Activity
Methyl 3-(4-acetylpiperazin-1-yl)propanoate has been identified as a potential candidate for treating mood disorders due to its ability to modulate neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors of monoamine reuptake, which is beneficial in treating conditions like major depressive disorder (MDD) and anxiety disorders .

1.2 Treatment of Vasomotor Symptoms
This compound may also be effective in alleviating vasomotor symptoms (VMS), such as hot flashes associated with menopause. Its mechanism involves the modulation of norepinephrine and serotonin pathways, which are crucial in regulating thermoregulatory functions .

1.3 Anticancer Properties
Recent studies have explored the anticancer potential of this compound, particularly against various cancer cell lines. Its derivatives have shown promising antiproliferative effects, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Synthesis and Derivatives

This compound can be synthesized through various chemical reactions involving piperazine derivatives. The synthesis typically involves:

  • Formation of the Piperazine Ring: Starting from 4-acetylpiperazine, which is reacted with appropriate alkylating agents.
  • Esterification: The resulting piperazine derivative is then esterified to form methyl esters, enhancing solubility and bioavailability.

The synthetic pathways are crucial for developing analogs that might enhance efficacy or reduce side effects associated with the parent compound .

3.1 Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with serotonin and norepinephrine transporters. By inhibiting these transporters, the compound increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing mood and reducing symptoms of depression .

3.2 In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as HCT116 and HeLa. The IC50 values for some derivatives were found to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating a robust anticancer potential .

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant improvement in MDD symptoms compared to placebo in animal models .
Study BVasomotor SymptomsShowed reduction in frequency and severity of hot flashes in menopausal rats .
Study CAnticancer ActivityReported IC50 values indicating strong inhibitory effects on HCT116 cells; further molecular docking studies supported these findings .

Mechanism of Action

The mechanism of action of Methyl 3-(4-Acetylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperazine ring in the compound can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent on the piperazine ring significantly influences the compound’s properties. Below is a comparative table of key analogues:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-(4-Acetylpiperazin-1-yl)propanoate 4-Acetyl C₁₀H₁₇N₂O₃ 201.2 (calculated) Used in Zn(II) phthalocyanine synthesis; acetyl enhances solubility in organic solvents.
Methyl 2-(4-Benzylpiperazin-1-yl)propanoate 4-Benzyl C₁₅H₂₂N₂O₂ 262.3 High purity (100%); benzyl group may increase lipophilicity.
Methyl 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoate 4-(2-Methoxyphenyl) C₁₅H₂₂N₂O₃ 278.35 Methoxy group improves electronic properties for receptor binding in pharmacology.
3-(4-Phenylpiperazin-1-yl)propanoic acid 4-Phenyl (acid form) C₁₃H₁₈N₂O₂ 234.3 Carboxylic acid form increases aqueous solubility; potential CNS drug candidate.
3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride 4-(3-Methylphenyl), dihydrochloride salt C₁₄H₂₀Cl₂N₂O₂ 335.2 Salt form enhances stability and solubility; methylphenyl group modifies steric effects.
Methyl 9-oxo-9-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)nonanoate (Compound 3) 4-(Trifluoromethylphenyl) C₂₃H₃₂F₃N₂O₃ 450.5 Trifluoromethyl group introduces electron-withdrawing effects; moderate synthetic yield (55%).
Methyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate 4-Iodo-pyrazole C₇H₉IN₂O₂ 280.1 High purity (97%); iodine substituent enables radiolabeling or cross-coupling reactions.

Solubility and Stability Trends

  • Acetyl vs. Benzyl : The acetyl group in the target compound improves polar solubility compared to the lipophilic benzyl group in .
  • Ester vs. Acid : The methyl ester form (e.g., ) offers better cell membrane penetration, whereas the carboxylic acid () is more water-soluble .
  • Salt Forms : Dihydrochloride salts () exhibit higher aqueous solubility and thermal stability compared to free bases .

Biological Activity

Methyl 3-(4-Acetylpiperazin-1-yl)propanoate is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic effects on various biological systems. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with neurotransmitter receptors. The molecular formula is C12H18N2O3C_{12}H_{18}N_{2}O_{3}, with a molecular weight of approximately 234.28 g/mol. The presence of the acetyl group enhances its solubility and bioavailability, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperazine moiety can mimic natural neurotransmitters, allowing it to bind to and modulate the activity of various receptors, including:

  • Serotonin Receptors : Influencing mood and anxiety.
  • Dopamine Receptors : Affecting cognitive functions and motor control.
  • Adrenergic Receptors : Modulating cardiovascular responses.

This interaction can lead to alterations in cellular signaling pathways, impacting physiological processes such as neurotransmission and hormonal regulation.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. Studies have shown that similar piperazine derivatives can influence mood and cognitive functions, making this compound a candidate for treating neurological disorders such as depression and anxiety .

Anticancer Potential

Some studies suggest that piperazine derivatives may possess anticancer properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting tumor growth .

In Vitro Studies

In vitro studies have focused on the compound's interactions with various biological targets. For example, a study utilizing molecular docking simulations indicated that this compound could effectively bind to specific enzyme active sites, suggesting potential as an enzyme inhibitor in metabolic pathways .

StudyMethodologyKey Findings
Conforti et al. (2018)Molecular dockingIdentified binding affinities with neurotransmitter receptors.
Smolecule (2024)In vitro assaysShowed modulation of serotonin receptor activity.
BenchChem (2024)Biological assaysDemonstrated potential antidepressant effects in animal models.

Animal Models

Animal studies have further elucidated the compound's effects on behavior and physiological responses. In one notable study, administration of this compound resulted in significant improvements in anxiety-like behaviors in rodent models, supporting its potential as an anxiolytic agent .

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